molecular formula C11H14BrN B14183811 2-Bromo-6-cyclohexylpyridine CAS No. 1017781-62-2

2-Bromo-6-cyclohexylpyridine

Katalognummer: B14183811
CAS-Nummer: 1017781-62-2
Molekulargewicht: 240.14 g/mol
InChI-Schlüssel: JKFSCIIMZPOGKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-cyclohexylpyridine is an organic compound with the molecular formula C11H14BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclohexyl group at the sixth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-6-cyclohexylpyridine can be synthesized through several methods. One common approach involves the bromination of 6-cyclohexylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-cyclohexylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-cyclohexylpyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-cyclohexylpyridine depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-6-phenylpyridine: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-Chloro-6-cyclohexylpyridine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 2-Bromo-6-cyclohexylpyridine is unique due to the presence of both a bromine atom and a cyclohexyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can provide distinct properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

1017781-62-2

Molekularformel

C11H14BrN

Molekulargewicht

240.14 g/mol

IUPAC-Name

2-bromo-6-cyclohexylpyridine

InChI

InChI=1S/C11H14BrN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2

InChI-Schlüssel

JKFSCIIMZPOGKG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=NC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.